molecular formula C8H6BrClN2 B13976552 3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine

3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13976552
M. Wt: 245.50 g/mol
InChI Key: DISOCTPNECWFPT-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a fused imidazo-pyridine core. Its molecular formula is C₈H₆BrClN₂, with substituents at positions 2 (methyl), 3 (bromo), and 6 (chloro) (). This compound is a key intermediate in medicinal chemistry, particularly in synthesizing antitrypanosomal agents and kinase inhibitors (). Its structural complexity and halogen substituents make it a versatile scaffold for derivatization.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

3-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3

InChI Key

DISOCTPNECWFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-5-bromopyridine with Chloromethyl Methyl Ether (Acidic Conditions)

  • Method: The common synthetic approach involves the cyclocondensation of 2-amino-5-bromopyridine with chloromethyl methyl ether under acidic conditions to form the imidazo[1,2-a]pyridine ring system with methylation at the 2-position and incorporation of chlorine at the 6-position.
  • Reaction Conditions: Acidic medium, careful temperature control to optimize yield and purity.
  • Outcome: Efficient formation of the target compound with the desired substitution pattern.
  • Reference: EvitaChem and VulcanChem product descriptions highlight this as a standard route.

Direct Halogenation of 6-Chloroimidazo[1,2-a]pyridine

  • Method: Starting from 6-chloroimidazo[1,2-a]pyridine, bromination is performed using bromine in acetic acid at room temperature (~20 °C) for about 1 hour to introduce the bromine at the 3-position.
  • Yield: Reported as good, with isolation of 3-bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide solid.
  • Notes: This method is useful when the imidazo[1,2-a]pyridine core is already constructed and selectively bromination is desired.
  • Reference: ChemicalBook synthesis data.

One-Pot Tandem Cyclization and Bromination from α-Bromoketones and 2-Aminopyridines

  • Method: A one-pot synthesis involves reacting α-bromoketones with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant and brominating agent, often in ethyl acetate solvent. The reaction proceeds via tandem cyclization to form the imidazo[1,2-a]pyridine ring and simultaneous bromination at C-3.
  • Conditions: Mild temperatures (~90 °C), no need for base, metal-free conditions.
  • Advantages: Efficient, selective, and avoids the use of metal catalysts.
  • Reference: Liu et al. (2019) demonstrated this method for 3-bromoimidazo[1,2-a]pyridines, which can be adapted for substituted derivatives.

Microwave-Assisted Catalyst- and Solvent-Free Synthesis

  • Method: Condensation of 2-aminopyridine derivatives with α-bromoacetophenone or similar haloketones under microwave irradiation at ~65 °C without catalyst or solvent.
  • Yields: High yields (up to 90%) with short reaction times (~15 minutes).
  • Mechanism: Initial attack of the amino group on the α-bromoketone, followed by cyclization and elimination steps.
  • Relevance: Though demonstrated for related imidazo[1,2-a]pyridines, this method offers a green, rapid approach potentially adaptable for 3-bromo-6-chloro-2-methyl derivatives.
  • Reference: SAGE Journals (2016) study on microwave-assisted synthesis.

Stepwise Synthetic Details and Comparative Analysis

Method Starting Materials Key Reagents & Conditions Yield (%) Advantages Limitations
2-Amino-5-bromopyridine + Chloromethyl methyl ether 2-Amino-5-bromopyridine Acidic medium, controlled temperature Moderate to High Direct methylation and cyclization in one step Requires careful control of acid and temperature
Bromination of 6-chloroimidazo[1,2-a]pyridine 6-Chloroimidazo[1,2-a]pyridine Bromine in acetic acid, room temp, 1 h Good Simple, selective bromination Requires prior synthesis of chlorinated imidazo[1,2-a]pyridine
α-Bromoketones + 2-Aminopyridine + TBHP α-Bromoketone, 2-aminopyridine TBHP, ethyl acetate, 90 °C, 3 h Moderate to Good Metal-free, one-pot, tandem reaction Requires α-bromoketone synthesis, optimization for substituents
Microwave-assisted neat reaction 2-Aminopyridine, α-bromoacetophenone Microwave irradiation, 65 °C, 15 min Up to 90% Rapid, solvent and catalyst-free, green chemistry May need adaptation for specific substitutions

Industrial and Scale-Up Considerations

  • Safety and Environment: Methods using bromine and strong acids require careful handling; microwave-assisted and metal-free methods offer greener alternatives.
  • Raw Material Availability: 2-Amino-5-bromopyridine and chloromethyl methyl ether are commercially available but may be costly; α-bromoketones can be synthesized but add steps.
  • Purification: Crystallization from solvents like ethyl acetate/hexane is common for product isolation and purity enhancement.

Summary Table of Key Synthetic Parameters

Parameter 2-Amino-5-bromopyridine Route Bromination Route α-Bromoketone Route Microwave Route
Reaction Type Cyclocondensation + methylation Electrophilic bromination Tandem cyclization + bromination Cyclization under microwave
Temperature Acidic, controlled (room to mild heat) Room temperature (20 °C) 90 °C 65 °C
Reaction Time Several hours 1 hour 3 hours 15 minutes
Catalyst Acid (e.g., HCl) None TBHP oxidant None
Solvent Acidic medium Acetic acid Ethyl acetate None (neat)
Yield Moderate to high Good Moderate to good High (up to 90%)
Scalability Moderate Good Moderate Potentially good

Additional Notes on Related Synthetic Intermediates

  • The compound 3-bromo-6-chloropyridyl-2-formic acid, a useful intermediate, can be synthesized from 3-bromo-6-chloropyridine via oxidation and cyanation steps, followed by hydrolysis, offering routes to modify the pyridine ring before cyclization.
  • Preparation of 6-bromoimidazo[1,2-a]pyridine analogues via reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution under alkaline conditions (sodium bicarbonate or triethylamine) at 25–50 °C for several hours is reported, which can be adapted for substituted derivatives.

Scientific Research Applications

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a chemical compound belonging to the imidazo[1,2-b]pyridazine family, which is noted for its wide range of applications in medicinal chemistry and material science. This heterocyclic compound, with the molecular formula C7H5BrClN3, appears as a light-yellow to yellow powder or crystalline substance. Research into 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine has revealed its potential in treating autoimmune diseases, cancer, and inflammatory conditions.

Cancer Treatment

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a precursor in synthesizing imidazo[1,2-b]pyridazine derivatives, which are inhibitors of kinases involved in cancer progression. These derivatives have demonstrated potential in targeting pathways associated with neoplastic diseases, including solid tumors and leukemia. For example, these structures have been studied for their effectiveness against JAK kinases, which are implicated in various malignancies.

Autoimmune Diseases

This compound has been explored for its therapeutic potential in treating autoimmune diseases and has been identified as a potent inhibitor of JAK1, JAK2, and JAK3. Pan-JAK inhibition is essential for managing conditions such as multiple sclerosis, psoriasis, and rheumatoid arthritis by modulating immune responses.

Inflammatory Conditions

Derivatives of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine are being researched for their effects on inflammatory conditions like atopic dermatitis and dry eye disease. The compound's ability to inhibit the JAK pathway makes it valuable for reducing inflammation and promoting healing in various dermatological conditions.

Antibacterial Activity

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine exhibits antibacterial properties against strains such as Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). A study in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness in inhibiting the growth of these bacteria, suggesting its potential as a therapeutic agent in combating resistant bacterial infections.

Table 1: Antibacterial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus (MRSA)32 µg/mLBioorganic & Medicinal Chemistry Letters
Escherichia coli16 µg/mLBioorganic & Medicinal Chemistry Letters

Other activities

Imidazo[1,2-a]pyridine analogues, sharing a similar structure, have been studied as antituberculosis agents. Some of these analogues have shown activity against extensively drug-resistant TB (XDR-TB) and multidrug-resistant TB (MDR-TB) .

Case Studies

Antibacterial Efficacy: Research on the compound's efficacy against MRSA showed its potential as an alternative treatment for antibiotic-resistant infections, demonstrating effective inhibition of bacterial growth at low concentrations.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Features
3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine 2-Me, 3-Br, 6-Cl C₈H₆BrClN₂ Methyl enhances lipophilicity; Br/Cl enable cross-coupling reactions .
6-Bromo-3-methylimidazo[1,2-a]pyridine 3-Me, 6-Br C₈H₇BrN₂ Lacks Cl at position 6; reduced halogen-mediated reactivity .
3-Bromo-6-chloroimidazo[1,2-b]pyridazine 3-Br, 6-Cl (pyridazine core) C₆H₃BrClN₃ Pyridazine ring alters electronic distribution; higher nitrogen content .
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine 2-CH₂Cl, 8-Br, 6-Cl C₈H₅BrCl₂N₂ Chloromethyl group increases electrophilicity for nucleophilic substitution .

Key Observations :

  • Methyl vs. Chloromethyl : The 2-methyl group in the target compound improves stability compared to the reactive chloromethyl group in analogs like 2j ().
  • Core Heterocycle : Imidazo[1,2-a]pyridines (e.g., target compound) exhibit distinct electronic properties compared to imidazo[1,2-b]pyridazines due to differing nitrogen positions ().

Key Observations :

  • Halogen Retention : Bromine and chlorine in the target compound remain intact during synthesis, enabling downstream cross-coupling ().
  • Amine Substitution : Analogs like 11m () achieve high yields (>80%) via SNAr reactions, contrasting with the moderate yields (60%) of the target compound.

Physicochemical Properties

Substituents impact solubility, melting points, and spectral properties:

Compound Aqueous Solubility Melting Point Key Spectral Data (¹H NMR)
Target Compound Low (lipophilic) Not reported δ 2.65 (s, 3H, CH₃); δ 8.25 (s, 1H, H-5)
6-Bromo-3-methylimidazo[1,2-a]pyridine Moderate Not reported δ 2.45 (s, 3H, CH₃); δ 7.90 (d, J=9.5 Hz, H-5)
3-Bromo-6-methoxyimidazo[1,2-a]pyridine High 215–217°C δ 3.90 (s, 3H, OCH₃); δ 7.60 (s, 1H, H-5)

Key Observations :

  • Solubility : Methoxy or amine substituents (e.g., 6-chloroimidazo[1,2-a]pyridin-2-amine in ) enhance aqueous solubility compared to halogenated analogs.
  • Spectral Shifts : Methyl groups in the target compound and 6-bromo-3-methylimidazo[1,2-a]pyridine cause upfield shifts in ¹H NMR (δ ~2.5–2.65) .

Pharmacological Potential

  • Antitrypanosomal Agents: 8-Aryl-6-chloro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines exhibit sub-µM IC₅₀ against Trypanosoma brucei .
  • Kinase Inhibitors: 8-Amino-6-bromoimidazo[1,2-a]pyridine derivatives inhibit CDK2, a cancer target .

Biological Activity

3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its implications in cancer research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7_7H5_5BrClN3_3
  • CAS Number : 13712154

This structure features a bromine and chlorine atom that are pivotal for its biological activity.

Activity Against Mycobacterium tuberculosis

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, against multidrug-resistant strains of Mtb.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited promising MIC values ranging from 0.03 to 5.0 μM against various strains of Mtb, indicating strong potential as an anti-TB agent. Specifically, some derivatives have shown an MIC 90 of ≤0.006 μM , which is significantly lower than traditional TB treatments .

The mechanism by which these compounds exert their antimicrobial effects involves the inhibition of mycobacterial electron transport chains. The presence of halogen substituents (bromine and chlorine) appears to enhance the binding affinity to target proteins within the mycobacterial cell .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential.

  • Cytotoxicity Studies : Initial cytotoxicity assays indicate that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant activity against leukemia cell lines with IC50 values in the low micromolar range .

Case Study 1: In Vitro Efficacy Against Mtb

A study conducted by Moraski et al. evaluated a series of imidazo[1,2-a]pyridine derivatives for their anti-TB activity. Among these, this compound was noted for its high potency with an MIC 90 value of ≤0.03 μM against MDR-TB strains. The study highlighted the importance of halogen substitutions in enhancing biological activity .

Case Study 2: Anticancer Activity Evaluation

In another study focused on anticancer properties, compounds structurally similar to this compound were tested against various cancer cell lines. The results showed that these compounds inhibited cell proliferation effectively, suggesting a potential role in cancer therapeutics .

Data Tables

Compound NameMIC (μM)Target OrganismReference
This compound≤0.006Mtb (MDR)
This compoundLow μMCancer cell lines

Q & A

Basic: What are the recommended synthetic routes for preparing 3-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine?

Methodological Answer:
The synthesis typically involves halogenation and cyclization strategies. A common approach is the reductive coupling of halogenated precursors using transition-metal catalysts. For example:

  • Nickel-catalyzed reductive coupling : Halogenated pyridine derivatives (e.g., 2-halomethylpyridines) can undergo coupling with brominated intermediates in the presence of Ni catalysts (e.g., NiCl₂/PPh₃) under inert atmospheres. Reaction conditions (e.g., 80–100°C in THF) and stoichiometric ratios (1:1.2 for precursor:catalyst) are critical for yield optimization .
  • Multi-step cyclization : Imidazo[1,2-a]pyridine cores can be constructed via condensation of 2-aminopyridines with α-haloketones, followed by bromination/chlorination at specific positions using NBS (N-bromosuccinimide) or SOCl₂ .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions. For example, the methyl group at position 2 typically resonates at δ 2.4–2.6 ppm, while aromatic protons show splitting patterns indicative of bromine/chlorine substituents .
  • X-ray crystallography : Single-crystal analysis resolves structural ambiguities. A crystallographic report for a related compound, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, confirmed bond angles and halogen placement via diffraction data (space group P2₁/c, Z = 4) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₉H₇BrClN₂: 289.94) .

Basic: How does the reactivity of this compound differ from non-halogenated imidazo[1,2-a]pyridines?

Methodological Answer:
The bromine and chlorine substituents enhance electrophilic substitution resistance but enable cross-coupling reactions (e.g., Suzuki-Miyaura). Key differences:

  • Nucleophilic displacement : Bromine at position 3 is more reactive toward Pd-catalyzed coupling than chlorine at position 6, enabling selective functionalization .
  • Acid/base stability : The methyl group at position 2 sterically hinders deprotonation at the pyridine nitrogen, reducing susceptibility to hydrolysis compared to unmethylated analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Waste disposal : Halogenated waste must be segregated and treated via incineration with scrubbing systems to prevent environmental release .

Advanced: How can reaction conditions be optimized for scale-up synthesis using Design of Experiments (DoE)?

Methodological Answer:

  • Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design revealed temperature (p < 0.01) and solvent (DMF vs. THF, p < 0.05) as key factors in a related imidazo synthesis .
  • Response surface methodology (RSM) : Central composite designs optimize yield. For a Ni-catalyzed reaction, a quadratic model predicted 82% yield at 95°C, 0.5 mol% catalyst, and 12-hour reaction time .

Advanced: How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT calculations : Assess electronic effects of substituents. For example, HOMO-LUMO gaps predict reactivity in cyclin-dependent kinase (CDK) inhibitors. A study on imidazo[1,2-a]pyridine derivatives used B3LYP/6-31G(d) to model charge distribution, identifying position 6 as optimal for electron-withdrawing groups (e.g., -Cl) .
  • Molecular docking : AutoDock Vina screens binding affinities to target proteins (e.g., CDK2). Chlorine at position 6 in the target compound showed a ΔG of –9.2 kcal/mol, suggesting strong hydrophobic interactions .

Advanced: What mechanistic insights explain contradictory yields in cross-coupling reactions?

Methodological Answer:

  • Oxidative addition vs. β-hydride elimination : Bromine’s larger atomic radius facilitates oxidative addition in Pd-catalyzed reactions, but competing β-hydride elimination can occur if the methyl group at position 2 sterically hinders the catalyst. Kinetic studies (e.g., Eyring plots) and 31^31P NMR monitoring of Pd intermediates resolve these pathways .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki couplings, but may deactivate catalysts via coordination. Contrasting yields in THF (75%) vs. DMF (62%) were traced to Pd nanoparticle aggregation using TEM .

Advanced: How can structure-activity relationships (SAR) be explored for halogenated analogs?

Methodological Answer:

  • Positional halogen scanning : Synthesize analogs with Br/Cl at positions 3, 6, or 8. For antiviral activity, position 6 chlorine in imidazo[1,2-a]pyridines showed 3-fold higher IC₅₀ than bromine in a plaque reduction assay .
  • Bioisosteric replacement : Replace bromine with -CF₃ or -CN to assess electronic effects. In a kinase inhibition assay, -CF₃ at position 3 improved selectivity (Ki = 12 nM) over bromine (Ki = 28 nM) due to enhanced hydrophobic interactions .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Methodological Answer:

  • Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) can detect rotational barriers or tautomerism. For example, a 6-bromoimidazo[1,2-a]pyridine derivative showed line broadening at 25°C due to slow ring inversion, resolved at –40°C .
  • DFT-assisted NMR prediction : Gaussian calculations (mPW1PW91/6-311+G(2d,p)) reconcile experimental shifts. A 0.3 ppm deviation between observed and calculated 1^1H shifts confirmed the correct regioisomer .

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